Cas no 62013-45-0 (Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate)

Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- Histidine, methyl ester
- methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- BXRMEWOQUXOLDH-UHFFFAOYSA-N
- methyl 2-amino-3-(1H-imidazol-5-yl)propanoate
- AKOS021982515
- SB47711
- EN300-40721
- CS-0047577
- methyl histidinate
- SCHEMBL833709
- 62013-45-0
- Q27139216
- EINECS 230-973-9
- DTXSID80902598
- AS-66689
- Methyl L-histidinate HCl
- AKOS009013179
- W11539
- Methyl2-amino-3-(1H-imidazol-4-yl)propanoate
- H-D-His-OMe 2 HCl
- NoName_3125
- 2-Amino-3-(3H-imidazol-4-yl)-propionic acid methyl ester
- CHEBI:70961
- NSC 522221
- l-histidine methylate
- AI3-28815
- Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate
-
- MDL: MFCD00044576
- インチ: InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)
- InChIKey: BXRMEWOQUXOLDH-UHFFFAOYSA-N
- SMILES: COC(=O)C(CC1=CN=CN1)N
計算された属性
- 精确分子量: 169.085
- 同位素质量: 169.085
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 81A^2
じっけんとくせい
- 密度みつど: 1.259±0.06 g/cm3(Predicted)
- Boiling Point: 368.2±27.0 °C(Predicted)
Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM323857-25g |
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 95% | 25g |
$898 | 2022-06-10 | |
ChemScence | CS-0047577-5g |
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
62013-45-0 | 5g |
$367.0 | 2022-04-27 | ||
Chemenu | CM323857-10g |
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 95% | 10g |
$498 | 2021-06-09 | |
eNovation Chemicals LLC | D771412-1g |
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 95% | 1g |
$210 | 2023-09-02 | |
Enamine | EN300-40721-0.1g |
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 0.1g |
$51.0 | 2023-02-10 | ||
Enamine | EN300-40721-5.0g |
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 5.0g |
$414.0 | 2023-02-10 | ||
Enamine | EN300-40721-10.0g |
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 10.0g |
$745.0 | 2023-02-10 | ||
ChemScence | CS-0047577-1g |
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
62013-45-0 | 1g |
$122.0 | 2022-04-27 | ||
Chemenu | CM323857-5g |
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 95% | 5g |
$337 | 2021-06-09 | |
Enamine | EN300-40721-0.05g |
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
62013-45-0 | 0.05g |
$35.0 | 2023-02-10 |
Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate 関連文献
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Ekaterina S. Ryabova,Ebbe Nordlander Dalton Trans. 2005 1228
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2. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl esterR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1524
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A. van der Heijden,H. G. Peer,A. H. A. van den Oord J. Chem. Soc. D 1971 369
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Fernando Marchiori,Raniero Rocchi,Giorgio Vidali,Antonmario Tamburro,Ernesto Scoffone J. Chem. Soc. C 1967 81
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5. 117. Thermodynamic effects involved in the metal-ion chelation of histidine, histidine methyl ester, and 4(or 5)-imidazolylacetic acidA. C. Andrews,D. M. Zebolsky J. Chem. Soc. 1965 742
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6. The interaction of DL-2,3-diaminopropionic acid and its methyl ester with metal ions. Part I. Formation constantsR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 3562
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7. Binding of the {MoFe3S4}3+ core by a tridentate thiolate and chemical analogues of the molybdenum co-ordination environment in the iron–molybdenum cofactor of nitrogenaseJ. Elaine Barclay,David J. Evans,Gabriel Garcia,M. Dolores Santana,M. Carmen Torralba,Juan M. Yago J. Chem. Soc. Dalton Trans. 1995 1965
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8. Intrinsic reactivities in the alkylations of protected amino acids by (R)- and (S)-methyloxiraneMartin K. Ellis,Bernard T. Golding,William P. Watson J. Chem. Soc. Perkin Trans. 2 1984 1737
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9. Synthesis of N-derivatised pyrroles: precursors to highly functionalised electropolymersThierry Le Gall,Mario S. Passos,Saad K. Ibrahim,Sandrine Morlat-Therias,Claas Sudbrake,Shirley A. Fairhurst,M. Arlete Queiros,Christopher J. Pickett J. Chem. Soc. Perkin Trans. 1 1999 1657
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10. The interaction of L-(+)-histidine methyl ester with metal ions. Part I. Formation constantsR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1518
Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoateに関する追加情報
Histidine, Methyl Ester: A Comprehensive Overview
Histidine, methyl ester (CAS No: 62013-45-0) is an organic compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a derivative of histidine, one of the 20 essential amino acids required for protein synthesis in the human body. The methyl esterification of histidine introduces unique chemical properties that make it valuable in various applications, particularly in drug development and biochemical research.
Histidine, methyl ester is structurally characterized by a histidine backbone with a methyl group attached via an ester linkage. This modification enhances the compound's stability and bioavailability, making it a promising candidate for therapeutic interventions. Recent studies have explored its potential as a precursor for synthesizing bioactive molecules, including peptide analogs and targeted drug delivery systems.
The synthesis of histidine, methyl ester involves several methodologies, including traditional peptide coupling techniques and modern catalytic processes. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications. For instance, its use in the development of methylated peptides has opened new avenues for studying protein-protein interactions and enzyme mechanisms.
In terms of biological activity, histidine, methyl ester has been shown to exhibit antioxidant properties, which are critical in mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Recent findings from clinical trials suggest that this compound could serve as a novel therapeutic agent for managing oxidative stress in chronic conditions.
Moreover, histidine, methyl ester plays a pivotal role in the field of nutraceuticals. Its incorporation into dietary supplements has been linked to improved nitrogen retention and muscle protein synthesis, making it a valuable ingredient for athletes and individuals with specific nutritional needs.
The application of histidine, methyl ester extends to diagnostic tools as well. Its ability to bind specific receptors has been leveraged in the development of biosensors and imaging agents for early disease detection. This innovation underscores its versatility across diverse scientific domains.
From an industrial perspective, the production of histidine, methyl ester has been scaled up to meet growing demand from pharmaceutical and biotechnological sectors. Advanced manufacturing techniques ensure consistent quality and adherence to regulatory standards, further solidifying its position as a key compound in modern medicine.
In conclusion, histidine, methyl ester (CAS No: 62013-45-0) is a multifaceted compound with vast potential in drug discovery, nutraceuticals, and diagnostics. Its unique chemical properties and biological activities continue to drive innovative research across various disciplines. As advancements in synthetic methods and therapeutic applications unfold, this compound is poised to play an even more significant role in addressing global health challenges.
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